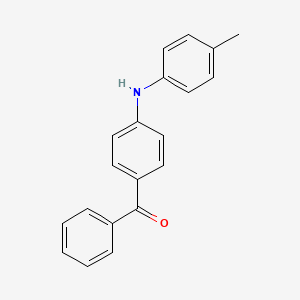
Phenyl(4-(p-tolylamino)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(4-(p-tolylamino)phenyl)methanone is an organic compound with the molecular formula C20H17NO. It is a yellow solid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a phenyl group, a p-tolylamino group, and a methanone group.
准备方法
Synthetic Routes and Reaction Conditions
Phenyl(4-(p-tolylamino)phenyl)methanone can be synthesized through several methods. One common method involves the reaction of 4-aminobenzophenone with p-toluidine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves multiple steps, including distillation, crystallization, and chromatography .
化学反应分析
Types of Reactions
Phenyl(4-(p-tolylamino)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted aromatic compounds .
科学研究应用
Phenyl(4-(p-tolylamino)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Phenyl(4-(p-tolylamino)phenyl)methanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
- (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Phenyl(4-(p-tolylamino)phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
生物活性
Phenyl(4-(p-tolylamino)phenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and applications.
Chemical Structure and Properties
This compound possesses a complex molecular structure characterized by a phenyl group linked to a p-tolylamino group through a carbonyl moiety. This structural arrangement contributes to its biological activity by allowing interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N |
| Molecular Weight | 225.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial growth and survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by interfering with critical signaling pathways involved in cancer cell growth. Specifically, it appears to modulate the activity of certain kinases and transcription factors that are pivotal in oncogenesis .
Case Study: In Vitro Analysis
In one notable study, this compound was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects at relatively low concentrations.
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within cells. This binding can lead to the inhibition of enzyme activity related to cell proliferation and survival, ultimately triggering apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but ongoing research aims to clarify these mechanisms further .
Summary of Key Studies
Toxicity Assessment
Toxicological evaluations have indicated that this compound exhibits low toxicity profiles in vitro, making it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C20H17NO |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
[4-(4-methylanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20(22)16-5-3-2-4-6-16/h2-14,21H,1H3 |
InChI 键 |
QCUZVCYLUPIQSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















